molecular formula C6H3Cl2FO B1335240 2,3-Dichloro-6-fluorophenol CAS No. 886497-60-5

2,3-Dichloro-6-fluorophenol

Cat. No. B1335240
M. Wt: 180.99 g/mol
InChI Key: ODZXPXPRCGLXRT-UHFFFAOYSA-N
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Description

The compound 2,3-Dichloro-6-fluorophenol is a chlorinated fluorophenol that is not directly discussed in the provided papers. However, related compounds such as 2-chloro-5-fluoro phenol (2C5FP) have been studied for their molecular structure and antibacterial properties . These related compounds share some structural similarities with 2,3-Dichloro-6-fluorophenol, such as the presence of chloro and fluoro substituents on the phenolic ring, which can influence their chemical behavior and biological activity.

Synthesis Analysis

While the synthesis of 2,3-Dichloro-6-fluorophenol is not explicitly detailed in the provided papers, the synthesis of similar compounds often involves halogenation reactions where chlorine and fluorine atoms are introduced into the phenolic ring. For instance, the synthesis of highly fluorinated dithieno[3,2-b:2',3'-d]phospholes with stabilized LUMO levels involves cross-coupling reactions with fluorinated phenyl groups . Such methods could potentially be adapted for the synthesis of 2,3-Dichloro-6-fluorophenol by choosing appropriate precursors and reaction conditions.

Molecular Structure Analysis

The molecular structure of chloro-fluorophenols can be determined using techniques such as NMR, FT-IR, Raman spectroscopy, and electron diffraction . These methods provide information on the vibrational spectral characteristics and molecular geometry, which are crucial for understanding the behavior of the molecule. For example, the molecular structure of 2-fluorophenol and 2,6-difluorophenol has been determined by electron diffraction, revealing the possibility of intramolecular hydrogen bonding .

Chemical Reactions Analysis

The chemical reactivity of chloro-fluorophenols can be inferred from their global chemical descriptors, such as molecular stability and reactivity . These compounds can participate in various chemical reactions, including hydrogen bonding and dimerization, which can affect their biological activity. For example, 2-chloro-5-fluoro phenol (2C5FP) has been shown to possess antibacterial activity, which is supported by molecular docking studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloro-fluorophenols, such as their optoelectronic properties, can be influenced by the position and nature of the substituents on the phenolic ring . For instance, the presence of fluorine atoms can lead to smaller HOMO-LUMO gaps and stabilized LUMO levels due to their electron-withdrawing nature . Additionally, the non-linear optical (NLO) properties and thermodynamic parameters of these compounds can be investigated to understand their potential applications .

Scientific Research Applications

Monofluoro- and Monochlorophenols Structure under Varying Conditions

Research on derivatives of 2,3-Dichloro-6-fluorophenol, such as 2-fluorophenol and 3-chlorophenol, has revealed intricate details about their structures at low temperatures and high pressures. These studies provide insights into hydrogen-bond formations and molecular interactions, which are critical for understanding the behavior and applications of these compounds in various scientific domains (Oswald et al., 2005).

Conformer Geometries and Rotational Spectra The rotational spectra and conformer geometries of related molecules, such as 2-fluorophenol, have been extensively studied. These studies contribute to our understanding of molecular interactions and the stability of various conformers, which is valuable in the field of molecular spectroscopy and for the development of materials with specific properties (Bell et al., 2017).

Molecular Interactions and Reactivity

Hydrogen-Atom Tunneling and Isomerization Research on molecules like 2-chloro-6-fluorophenol, closely related to 2,3-Dichloro-6-fluorophenol, has demonstrated fascinating phenomena such as hydrogen-atom tunneling and isomerization in low-temperature matrices. These studies not only unravel the complex behavior of halogenated phenols but also shed light on their reactivity and stability under different conditions (Nanbu et al., 2011).

Applications in Biodegradation and Environmental Sciences

Degradation by Rhodococcus Strain Certain bacteria, like a strain of Rhodococcus, have been found capable of degrading compounds such as 2-fluorophenol, demonstrating potential applications in bioremediation and environmental clean-up. This research opens up avenues for using microbial pathways to degrade pollutants and offers insights into the metabolic pathways involved (Duque et al., 2012).

Oxidation by Tyrosinase and Enzymatic Reactions The activity of enzymes like tyrosinase towards fluorophenols has been studied to understand the enzymatic pathways and the chemical reactivity of these compounds. These insights are crucial for biotechnological applications where enzymatic processes are used for synthesis and degradation of complex organic molecules (Battaini et al., 2002).

Safety And Hazards

2,3-Dichloro-6-fluorophenol is considered hazardous. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2,3-dichloro-6-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2FO/c7-3-1-2-4(9)6(10)5(3)8/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZXPXPRCGLXRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50402914
Record name 2,3-Dichloro-6-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloro-6-fluorophenol

CAS RN

886497-60-5
Record name 2,3-Dichloro-6-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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